Hafnium boride

Vue d'ensemble

Description

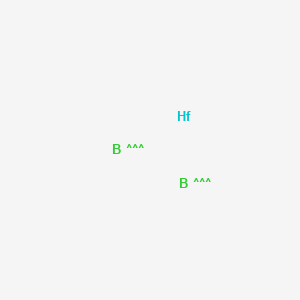

Hafnium boride (Hf-B) is an important transition metal boride that is attractive for various applications . It is a type of ceramic composed of hafnium and boron that belongs to the class of ultra-high temperature ceramics . It has a melting temperature of about 3250 °C . It is a grey, metallic looking material .

Synthesis Analysis

Hafnium diboride (HfB2) nanoparticles have been prepared by a solid-state reaction of hafnium dioxide (HfO2), metallic magnesium (Mg), and sodium borohydride (NaBH4) at 700°C in an autoclave . Other methods of synthesis include carbothermal/borothermal reduction of HfO2 at 1500–1600°C , hot pressing , and arc melting .Molecular Structure Analysis

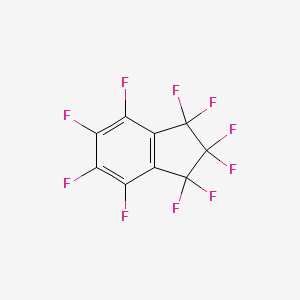

Hafnium diboride has a hexagonal crystal structure . The potential structures of the Hf-B system have been systematically explored, and their hardness-enhancing and strength failure mechanisms are revealed through first-principle calculations .Chemical Reactions Analysis

The homogeneous and heterogeneous reactions of hafnium (Hf) with boron (B) or carbon © powders were studied under non-self-propagating high-temperature synthesis (SHS) conditions .Physical And Chemical Properties Analysis

Hafnium diboride has a molar mass of 200.11 grams per mole, and a density of 11.2 g/cm3 . It has unique features like high melting temperature, high chemical stability, and high thermal conductivity .Applications De Recherche Scientifique

Superhard Materials

- Summary of the Application: Hafnium boride (Hf-B) compounds are potential superhard materials because of the high electron concentration in transition metal and the formation of short covalent bond by the light element B . They are good candidates for novel superhard materials to replace diamond .

- Methods of Application or Experimental Procedures: The potential structures of the Hf-B system are systematically explored, and their hardness-enhancing and strength failure mechanisms are revealed through first-principle calculations . The hardness of the compounds is estimated to be hard or superhard and is found to be sensitive to the B concentrations and types of sandwich-like structures .

- Results or Outcomes: The results show that the hardness of the compounds is estimated to be hard or superhard and is found to be sensitive to the B concentrations and types of sandwich-like structures . For Hf-B with sandwiches II structure, the bulk modulus, shear modulus, Young’s modulus, hardness and ideal strength have linear relationship with B concentrations . The newly predicted structure C 2-HfB 6 is estimated to have a superhardness of up to 50 GPa .

Ultrahigh-Temperature Structural Ceramics

- Summary of the Application: Hafnium borides are known as ultrahigh-temperature structural ceramics . They have unique features like high melting temperature, high chemical stability, and high thermal conductivity .

- Methods of Application or Experimental Procedures: The stability of hafnium borides at zero pressure is investigated via evolutionary crystal structure prediction and first-principles calculations .

- Results or Outcomes: The results indicate that the well-known P6/mmm-HfB 2 is the only thermodynamically stable phase at zero temperature and pressure, and two more phases (Pnma-HfB and HfB 12) become thermodynamically stable at higher temperatures .

Wear Resistant Coatings

- Summary of the Application: Hafnium diboride is used in wear resistant coatings . It’s use has also been looked at for use in ultra high temperature composites in conjunction with silicon carbide (SiC), due to its excellent refractoriness .

- Methods of Application or Experimental Procedures: The application of Hafnium diboride in wear resistant coatings involves the deposition of the material onto the surface of the object that needs to be protected . The addition of silicon carbide improves its oxidations resistance .

- Results or Outcomes: The use of Hafnium diboride in wear resistant coatings has shown to improve the durability and lifespan of the coated objects .

Catalyst for Vanadium Redox Flow Battery

- Summary of the Application: Hafnium boride (HfB2) is used as a catalyst for the V3+/V2+ pair in vanadium redox flow batteries . These batteries have the advantages of long life, flexible design, safety, and reliability, so they have broad development prospects in the field of energy storage .

- Methods of Application or Experimental Procedures: In this application, HfB2 is used as a catalyst in the electrochemical reactions that occur in the vanadium redox flow battery .

- Results or Outcomes: The use of HfB2 as a catalyst in vanadium redox flow batteries can enhance the performance of the battery .

High-Temperature Structural Materials

- Summary of the Application: Hafnium boride is important and attractive to various applications . It has unique features like high melting temperature, high chemical stability, and high thermal conductivity . Therefore, it is used in high-temperature structural materials .

- Methods of Application or Experimental Procedures: The potential structures of the Hf-B system are systematically explored, and their hardness-enhancing and strength failure mechanisms are revealed through first-principle calculations .

- Results or Outcomes: The results show that the hardness of the compounds is estimated to be hard or superhard and is found to be sensitive to the B concentrations and types of sandwich-like structures . The newly predicted structure C 2-HfB 6 is estimated to have a superhardness of up to 50 GPa .

Safety And Hazards

Hafnium boride should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

InChI |

InChI=1S/2B.Hf | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTTZMZPZHBOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893925 | |

| Record name | Hafnium diboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Hafnium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium diboride | |

CAS RN |

12007-23-7 | |

| Record name | Hafnium boride (HfB2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium boride (HfB2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium boride (HfB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium diboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)